2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group, a piperazine ring, and a pyrimidine ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine ring: Starting with a suitable precursor, such as 3-chloropyridazine, the tert-butyl group is introduced via a nucleophilic substitution reaction.
Piperazine ring formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyrimidine ring formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: This compound is a heterobifunctional crosslinker used in the development of PROTAC degraders for targeted protein degradation.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic chemical synthesis intermediate.
Uniqueness
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H29N7 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H29N7/c1-20(2,3)16-6-7-18(24-23-16)26-12-14-27(15-13-26)19-21-9-8-17(22-19)25-10-4-5-11-25/h6-9H,4-5,10-15H2,1-3H3 |
InChI Key |
NLJGPMQYCLMXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Origin of Product |
United States |
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